ethyl 2-methyl-5-(3-nitro-N-tosylbenzamido)benzofuran-3-carboxylate
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Overview
Description
Ethyl 2-methyl-5-(3-nitro-N-tosylbenzamido)benzofuran-3-carboxylate: is a complex organic compound that belongs to the benzofuran family This compound is characterized by its unique structure, which includes a benzofuran core, an ethyl ester group, a nitro group, and a tosyl-protected amide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-methyl-5-(3-nitro-N-tosylbenzamido)benzofuran-3-carboxylate typically involves multiple steps:
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Formation of the Benzofuran Core: : The initial step involves the formation of the benzofuran core. This can be achieved through the cyclization of 2-hydroxybenzaldehyde derivatives with appropriate alkynes under acidic conditions.
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Introduction of the Nitro Group: : The nitro group is introduced via nitration of the benzofuran intermediate. This is typically done using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to avoid over-nitration.
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Amidation: : The next step involves the formation of the amide bond. This is achieved by reacting the nitrobenzofuran intermediate with an appropriate amine, followed by tosylation to protect the amine group. Tosyl chloride in the presence of a base like pyridine is commonly used for this purpose.
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Esterification: : Finally, the carboxylic acid group is esterified using ethanol and a strong acid catalyst such as sulfuric acid to yield the ethyl ester.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The nitro group in ethyl 2-methyl-5-(3-nitro-N-tosylbenzamido)benzofuran-3-carboxylate can undergo reduction to form an amino group. This can be achieved using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
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Reduction: : The compound can also undergo oxidation reactions, particularly at the benzofuran core, leading to the formation of quinone derivatives.
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Substitution: : The tosyl-protected amide group can be deprotected under basic conditions to yield the free amine, which can then participate in various substitution reactions.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with palladium on carbon, sodium borohydride.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Substitution Reagents: Sodium hydroxide for deprotection, alkyl halides for further substitution.
Major Products
Amino Derivatives: From reduction of the nitro group.
Quinone Derivatives: From oxidation of the benzofuran core.
Substituted Amides: From various substitution reactions post-deprotection.
Scientific Research Applications
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Medicinal Chemistry: : Due to its complex structure, it can serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
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Material Science: : The compound’s unique electronic properties make it a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
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Biological Studies: : It can be used as a probe to study biological pathways involving nitroaromatic compounds and their interactions with cellular components.
Mechanism of Action
The mechanism of action of ethyl 2-methyl-5-(3-nitro-N-tosylbenzamido)benzofuran-3-carboxylate would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, inhibiting or modulating their activity. The nitro group could undergo bioreduction in vivo, leading to the formation of reactive intermediates that can interact with cellular macromolecules.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-methyl-5-(3-amino-N-tosylbenzamido)benzofuran-3-carboxylate: Similar structure but with an amino group instead of a nitro group.
Ethyl 2-methyl-5-(3-nitrobenzamido)benzofuran-3-carboxylate: Lacks the tosyl protection on the
Properties
IUPAC Name |
ethyl 2-methyl-5-[(4-methylphenyl)sulfonyl-(3-nitrobenzoyl)amino]-1-benzofuran-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N2O8S/c1-4-35-26(30)24-17(3)36-23-13-10-19(15-22(23)24)27(37(33,34)21-11-8-16(2)9-12-21)25(29)18-6-5-7-20(14-18)28(31)32/h5-15H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOFPIDQWJMNUOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C1C=C(C=C2)N(C(=O)C3=CC(=CC=C3)[N+](=O)[O-])S(=O)(=O)C4=CC=C(C=C4)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N2O8S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
522.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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